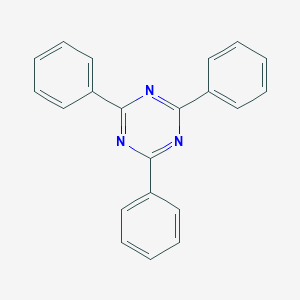

2,4,6-Triphenyl-1,3,5-triazine

説明

特性

IUPAC Name |

2,4,6-triphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUOLGAXBYZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060086 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-77-6 | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyaphenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyaphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Triphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYAPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI3341XDF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-triphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-triphenyl-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, comprehensive experimental protocols for its characterization, and a summary of its key quantitative data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of benzonitrile (B105546). This method is advantageous due to its atom economy and direct formation of the triazine core.

Synthesis via Cyclotrimerization of Benzonitrile

The synthesis involves the trimerization of three molecules of benzonitrile in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to form the stable 1,3,5-triazine (B166579) ring.

Experimental Protocol:

-

Materials:

-

Benzonitrile

-

Trifluoromethanesulfonic acid

-

Appropriate solvent (e.g., anhydrous toluene (B28343) or neat reaction)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

-

Procedure:

-

To a stirred solution of benzonitrile, slowly add trifluoromethanesulfonic acid at a controlled temperature (typically 0 °C to room temperature).

-

After the addition, the reaction mixture is heated to reflux for a specified period (e.g., 24 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

-

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | Benzonitrile | [1] |

| Catalyst | Trifluoromethanesulfonic acid | [2] |

| Typical Yield | Moderate to Excellent | [1] |

| Melting Point | 232-235 °C |

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[3]

-

The aromatic protons of the phenyl rings will appear as multiplets in the downfield region of the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

The spectrum will show distinct signals for the carbon atoms of the triazine ring and the phenyl groups.

-

Quantitative NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | CDCl₃ | [4] |

| ¹³C | 171.7, 136.0, 132.8, 129.1, 128.8 | CDCl₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the C=N bonds of the triazine ring and the aromatic C-H and C=C bonds of the phenyl groups are expected.

-

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1524 | C=N stretching (triazine ring) |

| ~1363 | C-N stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Analysis:

-

The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

-

Quantitative Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₂₁H₁₅N₃ |

| Molecular Weight | 309.37 g/mol |

| Exact Mass | 309.1266 g/mol |

Visualized Workflows and Relationships

To further clarify the processes described, the following diagrams illustrate the synthesis workflow and the logical relationship between the characterization techniques.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship of characterization techniques.

References

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Triphenyl-1,3,5-triazine

Introduction

2,4,6-Triphenyl-1,3,5-triazine, also known as Cyaphenine, is a heterocyclic aromatic organic compound characterized by a central 1,3,5-triazine (B166579) ring symmetrically substituted with three phenyl groups. This molecule is of significant interest to researchers in materials science and organic electronics due to its exceptional thermal stability, defined electronic properties, and versatile applications.[1][2][3][4] Its rigid, planar structure and electron-deficient triazine core make it a valuable building block for a range of advanced materials, including those used in organic light-emitting diodes (OLEDs), solar cells, and as UV stabilizers in polymers.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties underscore its stability and suitability for high-performance applications.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅N₃ | [3][5] |

| Molecular Weight | 309.37 g/mol | [3][5][6] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 232-238 °C | [3] |

| Boiling Point | 230 °C @ 0.01 mmHg | [3] |

| CAS Number | 493-77-6 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are presented below.

| Spectrum Type | Data | Reference |

| ¹H NMR | (300 MHz, CDCl₃) δ: 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | [7] |

| ¹³C NMR | (75 MHz, d₆-DMSO) δ: 166.6, 134.6, 129.8, 128.9 | [7] |

| UV-Vis Absorption | λₘₐₓ ≈ 250 nm and 325 nm, attributed to π–π* transitions of the benzene (B151609) and 1,3,5-triazine moieties. | [2][4] |

| Infrared (IR) | Key peaks correspond to C=N stretching in the triazine ring and C=C stretching in the aromatic phenyl groups. | [2][8] |

| Mass Spectrometry | Exact Mass: 309.126597 g/mol | [6] |

Experimental Protocols

The synthesis of substituted 1,3,5-triazines can be achieved through various methods, including the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[9] For creating aryl-substituted triazines, the Palladium-catalyzed Suzuki cross-coupling reaction is a highly effective and versatile method.[10][11][12]

Protocol: Synthesis of an Aryl-Substituted Triazine via Suzuki Cross-Coupling

This protocol describes a general procedure for the synthesis of a 5-aryl-1,2,4-triazine derivative, which is structurally analogous and employs the same core methodology applicable to the functionalization of a halo-1,3,5-triazine core.[10][13]

Materials:

-

5-Halo-3-phenyl-1,2,4-triazine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium acetate (KOAc) (2.5 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-3-phenyl-1,2,4-triazine, arylboronic acid, potassium acetate, palladium(II) acetate, and triphenylphosphine.[10]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Add anhydrous DMAc via syringe to create a stirrable slurry (typically 0.1 to 0.5 M solution with respect to the limiting reagent).[10]

-

Heat the reaction mixture to 130 °C with vigorous stirring.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-phenyl-5-aryl-1,2,4-triazine.[10]

Visualized Experimental Workflow

Palladium-Catalyzed Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the organic halide, followed by transmetalation with the organoboron species and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[14]

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Characterization and Applications

Structural Characterization

The definitive structure and purity of synthesized this compound and its derivatives are confirmed through a suite of analytical techniques. These typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and symmetry of the compound.[2][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition.[2][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups present in the molecule.[2]

-

Single-Crystal X-ray Diffraction: This technique provides precise information on the crystal structure, including bond lengths and angles, confirming the planar nature of the triazine core.[15]

-

Elemental Analysis: Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.[2]

Core Applications in Research and Development

The unique combination of thermal stability and electronic properties makes this compound a compound of high interest in materials science and for drug development professionals exploring scaffolds.

-

Organic Electronics: It is widely used as a core component in materials for OLEDs and organic solar cells, where its structure facilitates efficient charge transport.[3]

-

Polymer Science: It can be incorporated into polymers as a UV stabilizer, enhancing the durability and lifespan of plastics exposed to sunlight.[1][3]

-

Dyes and Pigments: The triazine scaffold is used in the synthesis of various dyes and pigments.[3]

-

Photocatalysis: Dendrimers featuring a this compound core have been shown to act as efficient photocatalysts for oxidation reactions.[16]

-

Medicinal Chemistry: The 1,3,5-triazine scaffold is a recognized pharmacophore in drug design, and substituted derivatives are explored for various biological activities.[17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Aromatic Dendrimers Bearing this compound Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3,5-Triazine, 2,4,6-triphenyl- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. connectsci.au [connectsci.au]

- 12. researchgate.net [researchgate.net]

- 13. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,4,6-Trimethyl-1,3,5-triazine|CAS 823-94-9 [benchchem.com]

- 17. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,4,6-triphenyl-1,3,5-triazine: CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifier and critical safety information for 2,4,6-triphenyl-1,3,5-triazine. The content herein is intended to support laboratory safety, risk assessment, and proper handling procedures for professionals working with this compound.

Core Chemical Identification

CAS Number: 493-77-6[1]

This compound is a solid organic compound recognized for its use as a hole-blocking material in electroluminescent devices (ELDs).[2]

Physicochemical and Safety Data Summary

The following table summarizes the key quantitative and qualitative safety and physicochemical data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₅N₃ | [1] |

| Molecular Weight | 309.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 232-235 °C | |

| GHS Pictogram | Exclamation Mark | |

| GHS Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Aquatic Toxicity | No data available |

Hazard and Precautionary Information

GHS Hazard Classifications:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation

Precautionary Statements - Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

Precautionary Statements - Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

Precautionary Statements - Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Precautionary Statements - Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols for Safety Assessment

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[3]

Methodology Summary:

-

Test Animal: The albino rabbit is the recommended species.[4]

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.[3]

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. The reversibility of the skin effects is also observed for up to 14 days.[3]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to produce irritation or corrosion in the eye.[5][6][7][8]

Methodology Summary:

-

Test Animal: Healthy, young adult albino rabbits are used.[6]

-

Application: A single dose of the test substance (0.1 mL for a liquid or not more than 0.1 g for a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are evaluated and scored.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress in the animals.[5][9]

-

Endpoint: The test is concluded when the effects are no longer observed, or after 21 days. The severity and reversibility of the ocular lesions determine the classification of the substance.[8]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the handling and assessment of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. flashpointsrl.com [flashpointsrl.com]

An In-depth Technical Guide to the Solubility of 2,4,6-triphenyl-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4,6-triphenyl-1,3,5-triazine is a symmetrical aromatic compound with a core triazine ring substituted with three phenyl groups. Its rigid, planar structure and nonpolar nature significantly influence its solubility in different organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including its use as a building block in organic synthesis, a host material in organic light-emitting diodes (OLEDs), and a scaffold in medicinal chemistry.

The principle of "like dissolves like" is the primary determinant of the solubility of this compound. Due to its largely nonpolar aromatic structure, it is expected to exhibit higher solubility in nonpolar and aromatic solvents. Conversely, its solubility is anticipated to be limited in polar and protic solvents.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. It includes template tables for recording quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Quantitative Solubility of this compound

As of the compilation of this guide, comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. The following tables are provided as templates for researchers to systematically record their experimentally determined solubility data. It is recommended to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Solubility of this compound in Aromatic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | Solubility ( g/100g Solvent) |

| Toluene | 25 | |||

| 40 | ||||

| 60 | ||||

| Benzene | 25 | |||

| 40 | ||||

| 60 | ||||

| Xylene | 25 | |||

| 40 | ||||

| 60 |

Table 2: Solubility of this compound in Halogenated Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | Solubility ( g/100g Solvent) |

| Chloroform | 25 | |||

| 40 | ||||

| 60 | ||||

| Dichloromethane | 25 | |||

| 40 | ||||

| 60 |

Table 3: Solubility of this compound in Ethers and Ketones

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | Solubility ( g/100g Solvent) |

| Tetrahydrofuran (THF) | 25 | |||

| 40 | ||||

| 60 | ||||

| Acetone | 25 | |||

| 40 | ||||

| 60 |

Table 4: Solubility of this compound in Alcohols and Polar Aprotic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | Solubility ( g/100g Solvent) |

| Ethanol | 25 | |||

| 40 | ||||

| 60 | ||||

| Methanol | 25 | |||

| 40 | ||||

| 60 | ||||

| Dimethylformamide (DMF) | 25 | |||

| 40 | ||||

| 60 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| 40 | ||||

| 60 |

Experimental Protocols

To obtain accurate and reproducible solubility data, a systematic experimental approach is necessary. The following sections detail the methodologies for determining the solubility of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining solubility.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the equilibrium solubility of a compound.

3.2.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance (±0.0001 g)

-

Oven

-

Desiccator

-

Syringe filters (chemically compatible with the solvent)

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known mass of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, pre-heated (to the equilibration temperature) gas-tight syringe fitted with a syringe filter.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the melting point of this compound until a constant mass is achieved.

-

Cool the dish in a desiccator before weighing.

-

-

Calculation:

-

Mass of dissolved solute (m_solute): Final mass of the evaporating dish and residue - Initial mass of the empty evaporating dish.

-

Mass of solvent in the aliquot (m_solvent): Total mass of the collected supernatant - Mass of dissolved solute.

-

Solubility ( g/100g solvent): (m_solute / m_solvent) * 100.

-

Mass Fraction (w): m_solute / (m_solute + m_solvent).

-

Mole Fraction (x): (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)], where M is the molar mass.

-

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a solute that has a significant UV-Vis absorbance.

3.3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

3.3.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2.2, step 1).

-

-

Sample Analysis:

-

After equilibration, withdraw a clear aliquot of the supernatant using a syringe fitted with a filter.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the solubility at the given temperature.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

3.4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

3.4.2. Procedure

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate mobile phase, column, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2.2, step 1).

-

-

Sample Analysis:

-

After equilibration, withdraw a clear aliquot of the supernatant using a syringe fitted with a filter.

-

Dilute the aliquot with a known volume of the mobile phase or a suitable solvent to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample from its peak area.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration is the solubility at the specified temperature.

-

Conclusion

An In-depth Technical Guide to the NMR and FTIR Spectral Analysis of 2,4,6-triphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for 2,4,6-triphenyl-1,3,5-triazine. It includes detailed experimental protocols, tabulated spectral data, and an interpretation of the spectra to elucidate the molecular structure.

Introduction

This compound is a symmetrical aromatic compound featuring a central triazine ring substituted with three phenyl groups. This structural motif is of significant interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical, for which NMR and FTIR spectroscopy are indispensable tools. This guide details the characteristic spectral signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Due to the C₃ symmetry of this compound, the number of unique signals is simplified, with all three phenyl groups being chemically equivalent.

The proton NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, corresponding to the ortho protons and the meta/para protons of the phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.80 - 8.78 | Multiplet | 6H | Protons in ortho position to the triazine ring |

| 7.65 - 7.56 | Multiplet | 9H | Protons in meta and para positions |

| Data acquired in CDCl₃ at 300 MHz.[1] |

The integration ratio of 6:9 (or 2:3) for the downfield and upfield aromatic signals, respectively, is consistent with the molecular structure. The protons ortho to the electron-withdrawing triazine ring are deshielded and thus appear at a lower field (higher ppm).

The proton-decoupled ¹³C NMR spectrum is simplified due to the molecule's symmetry, showing only four distinct signals: one for the triazine ring carbons and three for the unique carbons of the phenyl groups.

| Chemical Shift (δ) ppm | Assignment |

| 171.1 - 172.6 | Triazine ring carbons (C=N) |

| 135.9 - 136.5 | Ipso-carbon of the phenyl ring (C-Ar) |

| 132.8 - 133.5 | Phenyl C-H |

| 129.0 - 129.4 | Phenyl C-H |

| Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1][2] |

The carbon atoms of the triazine ring are the most deshielded, appearing significantly downfield. The ipso-carbon, directly attached to the triazine, is also shifted downfield relative to the other phenyl carbons.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum of this compound is dominated by absorptions characteristic of the triazine and phenyl rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3060 | Medium-Weak | Aromatic C-H Stretch |

| ~1598 | Strong | Aromatic C=C Ring Stretch |

| ~1507 | Very Strong | C=N Stretch of the Triazine Ring |

| ~1363 | Strong | C-N Stretch of the Triazine Ring |

| ~740, ~683 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

| Data is a composite from related structures and general spectral regions.[2][5] |

The most characteristic peaks are the very strong C=N stretching vibration of the triazine ring around 1507 cm⁻¹ and the C=C stretching of the aromatic phenyl rings.[2]

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for obtaining high-quality, reproducible spectral data.

Diagram: General Workflow for Spectral Analysis

Caption: Workflow from sample preparation to structural interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be used as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation : NMR experiments are performed on a spectrometer operating at a frequency of 300 MHz or higher (e.g., 500 MHz).[1][6]

-

Data Acquisition :

-

¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the aromatic region (approx. 0-10 ppm).

-

¹³C NMR : A proton-decoupled pulse sequence is used. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).[6]

FTIR Spectroscopy Protocol

-

Sample Preparation : For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact.

-

Instrumentation : Spectra are recorded using an FTIR spectrometer, such as a Thermo Nicolet Avatar 370, equipped with an ATR accessory.[6]

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and CO₂.

Structure-Spectrum Correlation

The observed spectral data correlate directly with the distinct chemical environments within the this compound molecule.

Diagram: Molecular Structure and Spectral Signals

Caption: Correlation between molecular structure and spectral data.

This guide provides the foundational spectral data and methodologies for the analysis of this compound, serving as a vital resource for its synthesis, characterization, and application in scientific research and development.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4,6-Triphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2,4,6-triphenyl-1,3,5-triazine, a heterocyclic compound recognized for its exceptional thermal stability. This document details available quantitative thermal analysis data, outlines experimental protocols for thermal characterization, and explores potential decomposition pathways.

Core Thermal Stability Data

This compound exhibits high thermal stability, a critical attribute for its applications in high-performance polymers, organic light-emitting diodes (OLEDs), and other advanced materials.[1] The thermal decomposition of this compound has been investigated using thermogravimetric analysis (TGA), which provides quantitative data on its stability as a function of temperature.

| Parameter | Value | Atmosphere | Reference |

| 5% Weight Loss Temperature (Td5) | ~400 °C | Inert (Argon/Nitrogen) | Estimated from cited literature |

| 10% Weight Loss Temperature (Td10) | ~420 °C | Inert (Argon/Nitrogen) | Estimated from cited literature |

| Onset Decomposition Temperature | ~380-400 °C | Inert (Argon/Nitrogen) | Estimated from cited literature |

| Char Yield at 800 °C | High (Specific value not available) | Inert (Argon/Nitrogen) | Implied by high thermal stability |

Note: The data presented above are estimations derived from graphical representations in the cited literature, as explicit tabular data was not available.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, the following detailed experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient duration to ensure an oxygen-free environment.

-

The temperature program is set to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature, the temperatures for 5% and 10% weight loss (Td5 and Td10), and the final residual mass (char yield). The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Decomposition Pathway

While specific studies detailing the complete decomposition mechanism of this compound are limited, a plausible pathway can be proposed based on the pyrolysis of related aromatic azine compounds. The high thermal stability of the triazine ring and the phenyl substituents suggests that significant thermal energy is required to initiate decomposition.

The initial step in the thermal degradation of aromatic azines is often the homolytic cleavage of a C-H bond on the aromatic ring, leading to the formation of radical species. In the case of this compound, this would likely involve the phenyl rings. Subsequent reactions could involve the fragmentation of the triazine ring and the phenyl groups, leading to the formation of smaller volatile molecules and a stable carbonaceous char.

Below is a generalized workflow for investigating the thermal decomposition of this compound.

Caption: Workflow for Thermal Decomposition Analysis.

A proposed initial step in the decomposition pathway is the homolytic cleavage of a C-H bond on one of the phenyl rings, which is a common initiation step in the pyrolysis of aromatic compounds.

Caption: Proposed Initial Decomposition Step.

References

The Discovery and Synthesis of Triphenyltriazine Compounds: A Technical Guide

The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a privileged heterocyclic motif in chemistry, recognized for its planar, rigid structure and C₃ symmetry. This core is central to numerous physiologically active compounds and advanced materials.[1][2][3] Derivatives of 2,4,6-triphenyl-1,3,5-triazine, in particular, have garnered significant interest from researchers in materials science for applications in organic light-emitting diodes (OLEDs) and as flame retardants, and from medicinal chemists for drug discovery.[3][4][5] The tri-substituted nature allows for precise spatial orientation of functional groups, making it an ideal framework for designing molecules with specific therapeutic or photophysical properties.

This technical guide provides a comprehensive literature review on the discovery and synthesis of triphenyltriazine compounds, detailing key experimental protocols, summarizing quantitative data, and illustrating the core chemical pathways.

Core Synthetic Methodologies

The construction of the triphenyltriazine core is primarily achieved through two classical pathways: the cyclotrimerization of benzonitrile (B105546) derivatives and the nucleophilic substitution of cyanuric chloride. Modern cross-coupling techniques have further expanded the synthetic toolbox, allowing for the creation of complex, multifunctional derivatives.

Synthesis via Cyclotrimerization of Benzonitriles

One of the most fundamental methods for creating symmetrically substituted 1,3,5-triazines is the acid-catalyzed or high-pressure cyclotrimerization of nitriles. For the parent this compound, this involves the trimerization of benzonitrile. The plausible mechanism involves the initial protonation of a nitrile nitrogen, followed by nucleophilic attack from a second nitrile molecule, and subsequent reaction with a third, culminating in cyclization and aromatization.

Caption: Synthetic pathway via cyclotrimerization of benzonitrile.

Synthesis from Cyanuric Chloride (TCT)

The most versatile and widely used method for generating both symmetric and non-symmetric tri-substituted triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride.[6][7] The reactivity of the C-Cl bonds is temperature-dependent, allowing for controlled, stepwise reactions. This chemoselectivity is a cornerstone of s-triazine chemistry.[2][8]

-

1st Substitution: Occurs at low temperatures (0-5 °C).

-

2nd Substitution: Proceeds at room temperature.

-

3rd Substitution: Requires elevated temperatures (heating or reflux).

This temperature-controlled reactivity allows for the introduction of three different nucleophiles (N-, O-, or S-based) onto the triazine core in a predefined order.[2]

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Synthesis via Modern Cross-Coupling Reactions

For the synthesis of more complex architectures, such as dendrimers or compounds for electronic applications, modern cross-coupling reactions like the Suzuki-Miyaura reaction are employed.[9] This approach typically involves a pre-functionalized triazine core (e.g., a bromo- or boronic acid-substituted triazine) which is then coupled with another functionalized aromatic compound.

Data Presentation

Table 1: Comparison of Selected Synthetic Protocols for Triphenyltriazine Derivatives

| Method | Starting Materials | Key Conditions | Product | Yield (%) | Reference |

| Friedel-Crafts Reaction | Cyanuric chloride, Resorcinol, Aluminum trichloride, Nitrobenzene (B124822) | 90-95°C, 3 hours | 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) | 89.9 | [10] |

| Suzuki Coupling | ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid, 1-bromo-3,5-diphenylbenzene (B177409) | Pd(PPh₃)₄, K₂CO₃, PhMe:EtOH:H₂O, Reflux, 24h | Dendrimer (D1) with a triphenyltriazine core | 50 | [9] |

| Nucleophilic Substitution | Cyanuric chloride, (3-aminophenyl)boronic acid | DIPEA, THF, 0°C to RT | 2,4,6-Tris(3-(dihydroxyboryl)phenylamino)-1,3,5-triazine | Not Reported | N/A |

Table 2: Selected Characterization Data for Triphenyltriazine Derivatives

| Compound Class / Technique | Observed Data | Reference |

| sym-Triazine Derivatives (FTIR) | N-H stretch: 3370–3400 cm⁻¹; C=N (triazine ring): 1550-1569 cm⁻¹; C=C (phenyl ring): 1430-1642 cm⁻¹; C-N stretch: 1240–1260 cm⁻¹ | [5] |

| TTPE-Tr (Thermal Analysis) | Decomposition Temperature (TGA): 464 °C | [11] |

| TTPE-Ph-Tr (Thermal Analysis) | Decomposition Temperature (TGA): 385 °C | [11] |

| Hydrazone Derivative 7e (¹³C NMR) | δ (ppm): 24.6, 25.8, 44.0, 116.0, 128.5, 132.0, 140.2, 161.1, 164.2, 164.8 | [12] |

| Hydrazone Derivative 9a (¹H NMR) | δ (ppm): 1.44 (s, 4H), 1.56 (s, 2H), 3.53–3.67 (m, 12H), 7.28–7.38 (m, 3H), 7.59(d, 2H), 8.03 (s, 1H), 10.68 (s, 1H) | [12] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine[10]

-

Reaction Setup: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and hydrogen chloride absorption device, add 35.2 g (0.32 mol) of resorcinol, 21.4 g (0.16 mol) of solid aluminum trichloride, and 222 g of nitrobenzene.

-

Dissolution & Cooling: Stir the mixture and heat until all materials are dissolved. Subsequently, cool the solution to 5-10 °C using a water/ice bath.

-

Reactant Addition: Activate the HCl absorption device. Add 18.5 g (0.1 mol) of cyanuric chloride to the flask while maintaining the temperature at 5-10 °C for 60 minutes.

-

Reaction Progression: Slowly allow the temperature to rise to 10-20 °C and hold for 60 minutes. Increase the temperature to 25-30 °C for another 60 minutes. Finally, raise the temperature to 90-95 °C and maintain for 3 hours.

-

Hydrolysis: After the reaction, slowly add the reaction solution to a separate flask containing 52 g of 35% hydrochloric acid. Control the hydrolysis temperature at 70-80 °C for 1 hour to terminate the reaction.

-

Isolation & Purification: After phase separation, remove the nitrobenzene layer. Add 330 g of DMF to the remaining material, stir, and warm to dissolve. Cool the solution to 40-45 °C to precipitate the solid product. Cool further to 15-20 °C, hold for 1 hour, then filter. Wash the solid with DMF and dry to obtain the final product.

Protocol 2: Synthesis of a Triphenyltriazine-Cored Dendrimer (D1)[9]

-

Reactant Mixture: In a suitable flask, combine ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid (8.8 mg, 0.02 mmol), 1-bromo-3,5-diphenylbenzene (21.6 mg, 0.07 mmol), Pd(PPh₃)₄ (6.9 mg, 0.006 mmol), and K₂CO₃ (33.2 mg, 0.24 mmol).

-

Solvent Addition: Add a solvent mixture of PhMe:EtOH:H₂O (2.1 mL: 0.7 mL: 0.7 mL).

-

Reaction: Reflux the reaction mixture for 24 hours.

-

Workup: After cooling, extract the mixture with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry with MgSO₄, filter, and remove the solvent under vacuum.

-

Purification: Purify the resulting residue by column chromatography (SiO₂; 25% CHCl₃/hexane) to yield the product as a white solid.

Structural Characterization Workflow

The unambiguous identification of novel triphenyltriazine compounds relies on a suite of analytical techniques. Following synthesis and purification (typically via recrystallization or column chromatography), a systematic characterization workflow is employed to confirm the structure, purity, and other key properties of the new chemical entity.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and excited state modulation of organic blue light emitters based on this compound and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Aromatic Dendrimers Bearing this compound Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. mdpi.com [mdpi.com]

photophysical properties of 2,4,6-triphenyl-1,3,5-triazine derivatives

An In-depth Technical Guide to the Photophysical Properties of 2,4,6-Triphenyl-1,3,5-triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in materials science and medicinal chemistry due to its unique electronic properties, thermal stability, and versatile functionalization capabilities.[1][2] As an electron-deficient system, the 1,3,5-triazine (B166579) ring serves as an excellent acceptor unit. When combined with various electron-donating or π-conjugated phenyl substituents, it gives rise to a class of molecules with tunable photophysical properties.[3] These derivatives are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, photocatalysts, and advanced drug delivery systems.[1][2][4] This guide provides a comprehensive overview of their synthesis, core photophysical characteristics, and the experimental methodologies used for their evaluation.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the electronic transitions between molecular orbitals, primarily π–π* and intramolecular charge transfer (ICT) transitions. The nature and position of substituents on the peripheral phenyl rings allow for fine-tuning of the absorption and emission characteristics.

Absorption and Emission

Derivatives of this compound typically exhibit strong absorption bands in the UV region, which can extend into the visible range depending on the extent of π-conjugation and the presence of donor-acceptor moieties.[1][5] The primary absorption is attributed to π–π* transitions within the aromatic system.[1][6] Introducing electron-donating groups (e.g., -NMe₂, -NPh₂, -OMe) or extending the π-conjugation through linkers like phenyl-alkynyl groups causes a bathochromic (red) shift in the absorption maximum.[5]

The emission properties are highly sensitive to the molecular structure and the surrounding environment.[5] Many derivatives are significantly luminescent, with emission maxima that can be modulated by altering the substituents. For instance, increasing the electron-releasing nature of peripheral groups can lead to a red-shift in fluorescence.[5] Some derivatives also exhibit solvatochromism, where the emission wavelength changes with solvent polarity, a characteristic of molecules with a significant change in dipole moment upon excitation.[5]

Quantum Yield and Two-Photon Absorption

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for applications in OLEDs and bio-imaging. For this compound derivatives, ΦF values can be quite high, with some exceeding 0.80.[3][5] The quantum yield is influenced by the rigidity of the molecule and the nature of the substituents.[7]

Certain extended derivatives of this compound have been shown to be effective two-photon absorbers.[5] This property, where a molecule is excited by the simultaneous absorption of two lower-energy photons, is highly valuable for two-photon fluorescence microscopy in biological imaging, as it allows for deeper tissue penetration and reduced photodamage.[5]

Data Presentation

The following tables summarize the quantitative photophysical data for a selection of this compound derivatives reported in the literature.

Table 1: Absorption and Emission Properties of Selected Derivatives.

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Reference |

| 3-X Series | |||||

| 3-NO₂ | CH₂Cl₂ | 405 | - | - | [5] |

| 3-CN | CH₂Cl₂ | 390 | - | - | [5] |

| 3-OMe | CH₂Cl₂ | 412 | 455 | 2380 | [5] |

| 3-NMe₂ | CH₂Cl₂ | 430 | 545 | 4780 | [5] |

| 3-NPh₂ | CH₂Cl₂ | 439 | 550 | 4540 | [5] |

| Aromatic Dendrimers | |||||

| D1 | - | ~250, ~325 | - | - | [1][6] |

| D2 | - | ~250, ~323 | - | - | [1][6] |

| Other Derivatives | |||||

| Compound 11 (TADF) | Toluene | - | 458 | - | [3] |

Table 2: Fluorescence Quantum Yields (ΦF) of Selected Derivatives.

| Compound/Derivative | Solvent/State | Excitation Wavelength (nm) | ΦF | Reference |

| 3-X Series | ||||

| 3-OMe | CH₂Cl₂ | - | 0.69 | [5] |

| 3-NMe₂ | CH₂Cl₂ | - | 0.16 | [5] |

| 3-NPh₂ | CH₂Cl₂ | - | 0.69 | [5] |

| 7-X Series | ||||

| 7-H | CH₂Cl₂ | - | 0.80 | [5] |

| 7-NPh₂ | CH₂Cl₂ | - | 0.21 | [5] |

| Aromatic Dendrimers | ||||

| D1 | - | 315 | 0.32 | [1][6] |

| D2 | - | 315 | 0.78 | [1][6] |

| Other Derivatives | ||||

| Compound 11 (TADF) | Toluene (N₂ purged) | - | 0.442 | [3] |

| Film State (Donor-Acceptor) | Film | - | 0.79–0.88 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.

Synthesis of Derivatives

The synthesis of this compound derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The chlorine atoms can be sequentially replaced by various nucleophiles. For aryl substitutions, modern cross-coupling reactions are commonly employed.

General Protocol for Suzuki Cross-Coupling:

-

A mixture of a bromo-substituted this compound derivative, an appropriate boronic acid (e.g., (4-(diphenylamino)phenyl)boronic acid), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) is prepared.[3][6]

-

The mixture is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and refluxed for a specified period (e.g., 24 hours).[6]

-

After cooling, the reaction mixture is extracted with an organic solvent like CH₂Cl₂.[6]

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under vacuum.[6]

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired compound.[5][6]

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Jasco V-570) is used.[5]

-

Protocol: Solutions of the sample compounds are prepared in a suitable spectroscopic grade solvent (e.g., CH₂Cl₂). Absorption spectra are recorded in a quartz cuvette (e.g., 1 cm path length) at room temperature. A baseline is typically recorded with the pure solvent.

Fluorescence Spectroscopy:

-

Instrumentation: A fluorescence spectrophotometer (e.g., Hitachi F-4500) is used.[1][6]

-

Protocol: The same solutions prepared for UV-Vis measurements are used. Emission spectra are recorded by exciting the sample at its absorption maximum (λ_abs). Excitation spectra are recorded by monitoring the emission at the emission maximum (λ_em). The spectral resolution is typically set to 1 nm.[1][6]

Relative Fluorescence Quantum Yield (ΦF) Determination:

-

Protocol: The quantum yield is determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[7]

-

A series of dilute solutions of both the sample and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize re-absorption effects.

-

The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²) where Grad is the gradient of the plot and η is the refractive index of the solvent.[7]

Two-Photon Absorption (2PA) Experiments:

-

Instrumentation: A high-power, pulsed laser system, such as an Nd:YLF-pumped Ti:sapphire oscillator generating femtosecond pulses, is required.[5]

-

Protocol: The 2PA cross-section is typically measured by a two-photon excited fluorescence (TPEF) method. The fluorescence intensity from the sample is measured as a function of the incident laser power. The quadratic dependence of the fluorescence signal on the excitation power confirms the two-photon process.

Visualization of Workflows and Relationships

Caption: Experimental workflow for the synthesis and photophysical characterization of triazine derivatives.

Caption: Influence of structural modifications on the photophysical properties of triazine derivatives.

References

- 1. Aromatic Dendrimers Bearing this compound Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Landscape of Triphenyl-s-triazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption and emission properties of triphenyl-s-triazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Their unique photophysical characteristics, stemming from a core s-triazine ring decorated with phenyl substituents, make them attractive candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. This document collates key quantitative data, details experimental methodologies, and illustrates fundamental structure-property relationships.

Core Photophysical Properties

The electronic spectra of triphenyl-s-triazines are primarily governed by π-π* transitions within the conjugated aromatic system. The parent 2,4,6-triphenyl-1,3,5-triazine typically exhibits strong absorption in the ultraviolet region.[1] Functionalization of the peripheral phenyl rings with electron-donating or electron-withdrawing groups allows for the fine-tuning of their absorption and emission characteristics.[2][3]

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for a selection of triphenyl-s-triazine derivatives, providing a comparative view of the impact of structural modifications.

Table 1: Absorption and Emission Properties of Extended 2,4,6-Triphenyl-1,3,5-triazines in CH₂Cl₂ [2]

| Compound | Substituent (X) | λmax (nm) | ε (M-1cm-1) | λem (nm) | ΦF (%) | Stokes Shift (cm-1) |

| 3-NO₂ | -NO₂ | 418 | 89,100 | 505 | < 1 | 4300 |

| 3-CN | -CN | 398 | 91,200 | 458 | 10 | 3200 |

| 3-OMe | -OCH₃ | 408 | 100,000 | 465 | 55 | 3000 |

| 3-NMe₂ | -N(CH₃)₂ | 432 | 107,200 | 488 | 65 | 2800 |

| 3-NPh₂ | -N(Ph)₂ | 438 | 114,800 | 495 | 69 | 2700 |

| 4 | - | 380 | 85,100 | 435 | 5 | 3300 |

| 7-H | -H | 390 | 95,500 | 445 | 25 | 3100 |

| 7-NPh₂ | -N(Ph)₂ | 455 | 123,000 | 515 | 75 | 2600 |

Table 2: Photophysical Data of Dendrimers with Triphenyl-s-triazine Cores [4][5]

| Compound | λmax (nm) | λem (nm) | ΦF |

| D1 | ~250, ~325 | - | 0.32 |

| D2 | ~255, ~328 | ~400 | 0.78 |

Table 3: Photophysical Data of Fluorescent Styryl Triazine Derivatives in Dichloromethane [6]

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| 7a | 398 | 458 | 3231 |

| 7b | 396 | 460 | 3421 |

| 7c | 394 | 455 | 3319 |

| 7d | 402 | 465 | 3254 |

| 7e | 405 | 470 | 3256 |

| 7f | 408 | 475 | 3245 |

Experimental Protocols

The reliable determination of photophysical properties hinges on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam spectrophotometer is typically employed for recording UV-Vis absorption spectra.[5]

-

A spectrofluorometer is used for measuring fluorescence emission and excitation spectra.

Sample Preparation and Measurement:

-

Solvent Selection: Spectroscopic grade solvents are essential. Dichloromethane (CH₂Cl₂) is a common solvent for these compounds.[2][7]

-

Concentration: Solutions are typically prepared at a concentration in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects.[7]

-

Measurement:

-

Absorption spectra are recorded at room temperature in a quartz cuvette with a 1 cm path length.

-

Emission spectra are obtained by exciting the sample at its absorption maximum (λmax). The emission and excitation slits are adjusted to optimize the signal-to-noise ratio.

-

For quantum yield determination, a relative method using a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is often employed. The quantum yield (ΦF) is calculated using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

-

Synthesis of Triphenyl-s-triazine Derivatives

The synthesis of substituted triphenyl-s-triazines often involves nucleophilic substitution reactions on cyanuric chloride or cross-coupling reactions.

Example: Synthesis of Extended 2,4,6-Triphenyl-1,3,5-triazines (3-X and 7-X) [2]

These derivatives are typically synthesized via Sonogashira coupling reactions. The general procedure involves reacting a bromo or iodo precursor with a corresponding aromatic alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst in a suitable solvent like THF or DMF. The reaction mixture is heated, and upon completion, the product is isolated and purified, often by column chromatography.[2]

Example: Synthesis of Fluorescent Styryl Triazine Derivatives (7a-7f) [6]

These compounds are prepared through a Knoevenagel condensation. The reaction involves stirring an aldehyde derivative with an active methylene (B1212753) compound in absolute ethanol (B145695) with a catalytic amount of piperidine (B6355638) at room temperature. The product precipitates and is then recrystallized.[6]

Visualizing Relationships

The following diagrams illustrate key conceptual frameworks related to the study of triphenyl-s-triazines.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of triphenyl-s-triazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic Dendrimers Bearing this compound Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of 2,4,6-Triphenyl-1,3,5-triazine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6-Triphenyl-1,3,5-triazine and its derivatives have emerged as a versatile and powerful scaffold in contemporary organic synthesis. Possessing a unique electron-deficient triazine core flanked by phenyl groups, this class of compounds exhibits remarkable thermal stability, distinct electronic properties, and a propensity for functionalization. These characteristics have led to their successful application in diverse fields, including photocatalysis, materials science for organic electronics, and the construction of complex molecular architectures such as dendrimers and covalent organic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis protocols.

Application 1: Photocatalytic Oxidation of Benzylamines

Derivatives of this compound, particularly when incorporated into larger dendritic structures, have proven to be highly efficient metal-free photocatalysts for the aerobic oxidation of benzylamines to their corresponding imines. This transformation is crucial for the synthesis of various valuable intermediates in the pharmaceutical and chemical industries. The triazine-based photocatalyst facilitates the reaction under mild conditions, utilizing visible light and atmospheric oxygen as a sustainable oxidant.

A notable example is the use of a dendrimer, D2, which features four this compound units. This catalyst has demonstrated excellent performance in the selective oxidation of a wide range of benzylamines.[1]

Quantitative Data for Photocatalytic Oxidation of Benzylamines

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | Benzylamine (B48309) | 2.0 | 3 | >99 | >99[1] |

| 2 | 4-Methylbenzylamine | 2.0 | 3 | >99 | >99 |

| 3 | 4-Methoxybenzylamine | 2.0 | 3 | >99 | >99 |

| 4 | 4-Chlorobenzylamine | 2.0 | 3 | >99 | >99 |

| 5 | 2-Chlorobenzylamine | 2.0 | 3 | 92 | 91 |

Experimental Protocol: General Procedure for the Photocatalytic Oxidation of Benzylamines

-

To a screw-capped vial, add the benzylamine substrate (0.5 mmol) and the this compound-containing dendrimer photocatalyst D2 (2.0 mol%).

-

Add dichloromethane (B109758) (CH₂Cl₂) (5 mL) as the solvent.

-

The vial is left open to the air and placed at a distance of approximately 5 cm from a 365 nm UV-LED lamp.

-

The reaction mixture is stirred at room temperature for 3 hours.[1]

-

Upon completion, the conversion and yield can be determined by ¹H NMR spectroscopy and purification can be achieved by column chromatography if necessary. For many substrates, the reaction proceeds cleanly, yielding the product in quantitative yield without the need for further purification.[1]

Caption: Experimental workflow for the photocatalytic oxidation of benzylamines.

Application 2: Synthesis of Functionalized Triazines via Suzuki-Miyaura Cross-Coupling

The this compound scaffold can be readily functionalized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties for various applications. A common strategy involves the conversion of a hydroxyl-substituted triazine to a triflate, which is an excellent leaving group for the subsequent cross-coupling.

This methodology is particularly useful for synthesizing novel materials for organic electronics and medicinal chemistry.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 24 | 50[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 12 | 85 |

| 3 | 3,5-Diphenylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 24 | 50[1] |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 12 | 88 |

Experimental Protocol: Two-Step Synthesis of 2-Aryl-4,6-diphenyl-1,3,5-triazines

Step 1: Synthesis of 2-Triflate-4,6-diphenyl-1,3,5-triazine

-

To a solution of 4,6-diphenyl-1,3,5-triazin-2-ol (B155523) (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (B128534) (1.2 equiv.).

-

Cool the reaction mixture to 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the triflate intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the 2-triflate-4,6-diphenyl-1,3,5-triazine intermediate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).[1]

-

Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 3:1:1 v/v/v).[1]

-

Heat the reaction mixture under reflux for the specified time (typically 12-24 hours) under an inert atmosphere.[1]

-

After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 2-aryl-4,6-diphenyl-1,3,5-triazine.

Caption: Logical workflow for the synthesis of 2-aryl-4,6-diphenyl-1,3,5-triazines.

Application 3: Building Block for Organic Light-Emitting Diodes (OLEDs)